3-Methoxy-N,N-bis(phenylmethyl)-4-piperidinamine
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Overview
Description
3-Methoxy-N,N-bis(phenylmethyl)-4-piperidinamine is a chemical compound with a complex structure, characterized by the presence of a piperidine ring substituted with methoxy and bis(phenylmethyl) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N,N-bis(phenylmethyl)-4-piperidinamine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with benzyl halides in the presence of a base, followed by methoxylation using methoxy reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the production rate and reduce the reaction time. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N,N-bis(phenylmethyl)-4-piperidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidines with various functional groups.
Scientific Research Applications
3-Methoxy-N,N-bis(phenylmethyl)-4-piperidinamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-N,N-bis(phenylmethyl)-4-piperidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methoxy-N,N-bis(phenylmethyl)propanamide
- N,N-Bis-(3-phenyl-2-propenyl)-3-methoxyaniline
Uniqueness
3-Methoxy-N,N-bis(phenylmethyl)-4-piperidinamine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C20H26N2O |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
N,N-dibenzyl-3-methoxypiperidin-4-amine |
InChI |
InChI=1S/C20H26N2O/c1-23-20-14-21-13-12-19(20)22(15-17-8-4-2-5-9-17)16-18-10-6-3-7-11-18/h2-11,19-21H,12-16H2,1H3 |
InChI Key |
UERXJDUECXDWNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1CNCCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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